8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a 3-methyl group at position 3, a 2-methylallyl substituent at position 7, and a 3-hydroxypropylthio moiety at position 6.
Properties
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-8(2)7-17-9-10(14-13(17)21-6-4-5-18)16(3)12(20)15-11(9)19/h18H,1,4-7H2,2-3H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQXVSIKDOODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving condensation and cyclization of appropriate starting materials.
Introduction of Functional Groups: The hydroxypropylthio, methyl, and methylallyl groups are introduced through nucleophilic substitution and addition reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This typically involves:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the purine core or the substituent groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or platinum for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.
Scientific Research Applications
8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or bind to specific receptors, altering cellular processes.
Comparison with Similar Compounds
Anti-Eg5 ATPase Inhibitors
- Compound 5 (ZINC06444857): Features an 8-(3-(1H-imidazol-1-yl)propylamino) group and 7-(naphthalen-3-yl)methyl substituent. Demonstrated potent anti-Eg5 ATPase activity (IC₅₀ = 2.37 µM) due to interactions with Tyr104 and Tyr352 residues in the allosteric pocket .
- Target Compound : The 8-(3-hydroxypropylthio) group may reduce affinity compared to the imidazole-containing analog but could improve solubility. The 2-methylallyl group at position 7 may offer steric flexibility compared to the rigid naphthyl group.
Necroptosis Inhibitors
- Compound 3-29A : 8-(3,3,3-Trifluoropropyl) substituent with 1,3,7-trimethyl groups. Exhibited moderate activity in kinase inhibition assays (melting point = 140°C) .
Melting Points and Solubility
Pharmacological Potential
- Trypanothione Synthetase Inhibition: Compound TC227 (8-hydrazinyl derivative) inhibits trypanothione synthetase, critical for parasitic survival . The target compound’s hydroxypropylthio group may mimic hydrazine’s hydrogen-bonding capacity but with improved metabolic stability.
- Anticancer Activity : Analogs like ZINC06444857 disrupt mitotic spindles , suggesting the target compound’s 2-methylallyl group could enhance microtubule interaction.
Biological Activity
8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex structure that includes a thioether group and various alkyl substituents. Its unique molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H19N5O2S
- Molecular Weight : 310.37 g/mol
- IUPAC Name : this compound
The compound's structure features a purine ring system with various functional groups that enhance its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to modulate biochemical pathways through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
- Receptor Modulation : It interacts with various receptors that play roles in signal transduction pathways, potentially influencing processes such as inflammation and cell growth.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication through interference with viral enzymes.
- Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating the immune response and inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Activity
In a study examining the antiviral effects of purine derivatives, this compound demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus. The mechanism was attributed to the compound's ability to interfere with viral polymerase activity.
Case Study 2: Anticancer Potential
A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells. The study suggested that apoptosis was induced through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
